Evidence 1: Potency Retention of 5-Ethyl-Oxazole Bioisostere vs. Labile Ethyl Ester in P2Y12 Antagonism
The 5-ethyl-oxazole moiety functions as a direct bioisostere for an ethyl ester group, successfully retaining the sub-micromolar inhibitory potency of the parent ethyl ester P2Y12 antagonist while eliminating a major metabolic liability [1]. This was a direct, head-to-head comparison of the same core structure with and without the 5-ethyl-oxazole replacement.
| Evidence Dimension | P2Y12 Receptor Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | Sub-micromolar |
| Comparator Or Baseline | Parent ethyl ester derivative: Sub-micromolar |
| Quantified Difference | Potency fully retained (no significant shift) |
| Conditions | In vitro P2Y12 receptor binding/functional assay |
Why This Matters
This confirms the 5-ethyl-oxazole scaffold is a functionally validated replacement for an ester group, enabling researchers to bypass esterase-mediated clearance issues without sacrificing target engagement.
- [1] Bach, P., et al. 5-alkyl-1,3-oxazole derivatives of 6-amino-nicotinic acids as alkyl ester bioisosteres are antagonists of the P2Y12 receptor. Future Medicinal Chemistry. 2013; 5(17):2037-2056. DOI: 10.4155/fmc.13.171. PMID: 24215345. View Source
